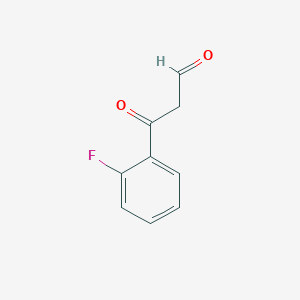

3-(2-Fluorophenyl)-3-oxopropanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7FO2 |

|---|---|

Molecular Weight |

166.15 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-3-oxopropanal |

InChI |

InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,6H,5H2 |

InChI Key |

VPVOHCBXKWFXJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC=O)F |

Origin of Product |

United States |

Significance of β Oxoaldehydes in Contemporary Organic Synthesis and Chemical Transformations

β-Oxoaldehydes, characterized by a ketone and an aldehyde functional group separated by a methylene (B1212753) group, are highly versatile building blocks in organic synthesis. Their dual reactivity allows for a wide array of chemical transformations. The aldehyde group is susceptible to oxidation to form carboxylic acids and reduction to primary alcohols. smolecule.com It can also participate in condensation reactions with nucleophiles like amines to yield imines. smolecule.com

The presence of the ketone and the acidic α-protons makes these compounds valuable precursors in various carbon-carbon bond-forming reactions. For instance, they are utilized in aldol (B89426) condensations, which are fundamental for constructing complex molecular skeletons. orgsyn.org The directed aldol condensation, in particular, has been a significant advancement, allowing for controlled reactions between different carbonyl compounds by first converting one to an azomethine derivative. orgsyn.org This strategy circumvents the issue of self-condensation, a common challenge with aldehydes. orgsyn.org

Overview of Aromatic Aldehydes and Ketones in Modern Chemical Research

Aromatic aldehydes and ketones are fundamental moieties in a vast number of organic compounds, playing crucial roles in both industrial and academic research. They serve as key intermediates in the synthesis of pharmaceuticals, fragrances, and polymers. Aromatic aldehydes, for example, are precursors to a variety of heterocyclic compounds through reactions like the Van Leusen oxazole (B20620) synthesis, which utilizes tosylmethyl isocyanide (TosMIC). organic-chemistry.org

The reactivity of these compounds is significantly influenced by the substituents on the aromatic ring. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups have the opposite effect. This modulation of electronic properties is a key strategy in designing molecules with specific desired characteristics.

Specific Context of 3 2 Fluorophenyl 3 Oxopropanal Within Advanced Chemical Research

3-(2-Fluorophenyl)-3-oxopropanal belongs to the class of fluorinated aromatic aldehydes and ketones. The introduction of a fluorine atom into an organic molecule can dramatically alter its physical, chemical, and biological properties. nih.govnih.gov Fluorine's high electronegativity and small size can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govmdpi.com

This makes fluorinated compounds, including this compound and its derivatives, of significant interest in medicinal chemistry and drug discovery. nih.govontosight.airesearchgate.net For example, research into related compounds like 3-(4-halophenyl)-3-oxopropanal derivatives has demonstrated their potential as antibacterial agents. nih.gov Specifically, certain derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The 2-fluoro substitution pattern in this compound is of particular interest as the position of the fluorine atom on the phenyl ring can fine-tune the molecule's reactivity and biological activity.

Historical Trajectories and Current Academic Interest in Fluorinated Aromatic Aldehydes

Established Synthetic Routes for this compound and its Structural Analogs

A variety of classical methods have been developed for the synthesis of β-dicarbonyl compounds, which can be adapted for the preparation of this compound. These methods often involve the formation of a carbon-carbon bond adjacent to a carbonyl group or the oxidation of suitable precursors.

The Claisen condensation is a cornerstone reaction in the formation of carbon-carbon bonds and is widely used for synthesizing β-keto esters and related compounds. wikipedia.orgresearchgate.netchemeurope.com This reaction involves the condensation of two ester molecules or, in a "crossed" Claisen condensation, an ester and another carbonyl compound, such as a ketone, in the presence of a strong base. researchgate.netnibs.ac.cnsynarchive.com For the synthesis of this compound, a crossed Claisen condensation between 2'-fluoroacetophenone (B1202908) and a suitable formate (B1220265) ester, such as ethyl formate, would be a primary approach.

The general mechanism involves the deprotonation of the α-carbon of the ketone by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the formate ester. Subsequent elimination of an alkoxide group leads to the formation of the β-ketoaldehyde. A stoichiometric amount of base is typically required as the product is acidic and will be deprotonated by the base, driving the reaction to completion. wikipedia.org

Table 1: Examples of Crossed Claisen Condensation for the Synthesis of β-Ketoaldehydes

| Ketone Precursor | Formate Ester | Base | Solvent | Product | Yield (%) |

| Acetophenone (B1666503) | Ethyl formate | Sodium ethoxide | Ethanol (B145695) | 3-Phenyl-3-oxopropanal | ~70-80 |

| 4'-Methoxyacetophenone | Methyl formate | Sodium methoxide | Toluene | 3-(4-Methoxyphenyl)-3-oxopropanal | ~75 |

| Propiophenone | Ethyl formate | Sodium hydride | Diethyl ether | 2-Methyl-3-phenyl-3-oxopropanal | ~65 |

Note: The yields are approximate and can vary based on specific reaction conditions. Data is based on general literature procedures for analogous reactions.

Oxidative methods provide an alternative strategy for the synthesis of β-ketoaldehydes, starting from precursors such as unsaturated ketones or secondary alcohols.

The Wacker-Tsuji oxidation is a palladium-catalyzed process that converts terminal olefins into methyl ketones. chemeurope.com While typically used to form ketones, modifications of this reaction can be employed to synthesize other carbonyl compounds. The oxidation of an appropriate allyl 2-fluorophenyl ketone could potentially yield this compound, although this is not a commonly reported route for this specific class of compounds.

A more direct oxidative approach is the ozonolysis of an appropriately substituted olefin. slideshare.netresearchgate.net Ozonolysis cleaves carbon-carbon double bonds and, depending on the workup conditions, can yield aldehydes, ketones, or carboxylic acids. The ozonolysis of an allyl 2-fluorophenyl ketone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would be expected to furnish this compound. researchgate.net

Table 2: Oxidative Cleavage of Olefins to Carbonyl Compounds

| Olefin Precursor | Oxidant | Workup | Product Type |

| Styrene | Ozone | Reductive (e.g., DMS) | Benzaldehyde (B42025) |

| 1-Phenylpropene | Ozone | Reductive (e.g., Zn/H₂O) | Benzaldehyde and Acetaldehyde |

| Indene | Ozone | Reductive (e.g., Thiourea) | Phthalaldehyde |

Note: This table illustrates the general outcome of ozonolysis on various olefins.

The direct introduction of a formyl group at the α-position of a ketone is a highly effective method for synthesizing β-ketoaldehydes. This can be achieved through electrophilic formylation of a pre-formed enolate or via reactions like the Vilsmeier-Haack formylation.

The α-formylation of ketones involves the reaction of a ketone enolate with a formylating agent. researchgate.net To achieve regioselectivity, a kinetically controlled enolate can be generated using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. This enolate can then be treated with a suitable electrophilic source of the formyl group, such as ethyl formate or N,N-dimethylformamide (DMF).

The Vilsmeier-Haack reaction typically involves the formylation of electron-rich aromatic rings using a Vilsmeier reagent, which is generated from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃). nibs.ac.cnsynarchive.comnih.gov However, the scope of this reaction extends to the formylation of other nucleophiles, including ketone enols or enolates. nibs.ac.cn

Table 3: α-Formylation of Ketones

| Ketone | Base | Formylating Agent | Solvent | Product |

| Cyclohexanone | Sodium methoxide | Ethyl formate | Benzene | 2-(Hydroxymethylene)cyclohexanone |

| Acetophenone | Sodium hydride | Ethyl formate | Diethyl ether | 3-Phenyl-3-oxopropanal |

| 2-Pentanone | LDA | Ethyl formate | THF | 1-(Hydroxymethylene)-2-pentanone |

Note: The products are often isolated as their more stable enol tautomers.

The Japp-Klingemann reaction provides a pathway to synthesize hydrazones from β-keto esters or β-keto acids and aryl diazonium salts. wikipedia.org This reaction proceeds through the coupling of the diazonium salt with the enolate of the β-dicarbonyl compound, followed by cleavage of an acyl or carboxyl group. The resulting hydrazone can be a precursor to various heterocyclic systems. While not a direct synthesis of β-ketoaldehydes, the principles of this reaction are relevant to the functionalization of the α-position of carbonyl compounds.

A more direct approach involves the use of enaminones as precursors. Enaminones are versatile intermediates in organic synthesis. For instance, 3-oxo-3-arylpropanenitriles can be synthesized from enaminones. researchgate.net These nitriles are structurally similar to the target aldehyde and could potentially be converted to it through reduction.

Novel and Efficient Synthetic Protocols for Enhanced Accessibility

Recent advancements in synthetic methodology have focused on the development of more efficient and selective catalytic systems for the synthesis of dicarbonyl compounds.

The development of catalytic methods for the synthesis of β-oxoaldehydes is an active area of research, aiming to overcome the limitations of stoichiometric reagents and improve reaction efficiency and selectivity. Both organocatalysis and transition-metal catalysis have shown promise in this area.

Organocatalysis , for example, has been successfully applied to Michael addition reactions, which can be a key step in the construction of the carbon skeleton of β-oxoaldehydes. nih.gov While direct catalytic asymmetric α-formylation of ketones remains a challenge, related transformations have been achieved.

Transition-metal catalysis offers a powerful toolkit for a wide range of organic transformations. Gold-catalyzed oxidation of terminal alkynes has been shown to be a practical method for the synthesis of related dicarbonyl compounds. scispace.com Furthermore, transition metals like vanadium and molybdenum have been investigated for their catalytic activity in various oxidation reactions. rsc.org The application of these catalytic systems to the direct and efficient synthesis of this compound is a promising avenue for future research.

Green Chemistry Principles and Sustainable Method Development

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. In the context of the Claisen condensation for preparing this compound, several green strategies can be envisioned.

One significant advancement is the development of solvent-free Claisen-Schmidt reactions, which can be adapted for this synthesis. chegg.com Performing the reaction by grinding the reactants with a solid base like sodium hydroxide (B78521) can lead to quantitative yields and significantly reduces the use of volatile organic solvents. chegg.com This approach not only simplifies the reaction setup and work-up but also aligns with the green chemistry principle of waste prevention.

The choice of solvent and base is also a critical consideration for a greener process. Traditional Claisen condensations often employ hazardous solvents like benzene. chemicalforums.com The use of more environmentally benign solvents, such as ethanol when using sodium ethoxide as a base, is a viable alternative. chemicalforums.com Furthermore, the use of catalytic amounts of base, where possible, would also contribute to a more sustainable process, although Claisen condensations often require stoichiometric amounts of base to drive the equilibrium towards the product. libretexts.org

Recent research has also explored the use of microwave irradiation in related condensation reactions, which can significantly reduce reaction times and energy consumption. researchgate.net

Multi-Component Reaction Approaches for Complex Building Blocks

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials, represent a highly efficient and atom-economical synthetic strategy. nih.govtcichemicals.com While a specific MCR for the direct synthesis of this compound is not prominently documented, MCRs are widely used for the synthesis of 1,3-dicarbonyl compounds and related heterocyclic systems. nih.govnih.govorganic-chemistry.org

For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a pseudo-four-component reaction, utilizes a β-keto ester, an aldehyde, and ammonia (B1221849) to construct dihydropyridine rings. nih.gov This highlights the potential of using MCRs to generate complex structures from simple precursors in a single step. The Biginelli reaction is another well-known three-component reaction that produces dihydropyrimidinones from a β-keto ester, an aromatic aldehyde, and urea (B33335). tcichemicals.com

The development of a novel MCR that incorporates a 2-fluorophenyl moiety, a one-carbon unit, and a suitable third component could offer a highly efficient and convergent route to this compound or its direct derivatives, bypassing the need for isolating intermediates.

Regioselective and Stereoselective Synthesis Considerations

The structure of this compound does not possess a stereocenter, so stereoselectivity is not a concern in its direct synthesis. However, if the carbon atom alpha to both carbonyl groups were to be substituted, the resulting compound would be chiral, and controlling the stereochemistry of this center would become a critical aspect of the synthesis.

In the broader context of synthesizing chiral β-ketoaldehydes or their derivatives, stereoselective methods are of paramount importance. Diastereoselective syntheses often employ chiral auxiliaries. For example, a chiral auxiliary attached to the ketone precursor could direct the approach of the incoming electrophile, leading to the preferential formation of one diastereomer. rsc.org

Furthermore, the development of enantioselective methods, which can produce a single enantiomer of a chiral product, is a major goal in modern organic synthesis. This is often achieved through the use of chiral catalysts. While specific examples for the enantioselective synthesis of 3-substituted-3-oxopropanals are not abundant, the principles of asymmetric catalysis could be applied. For instance, a chiral Lewis acid could coordinate to the carbonyl group of the precursor, creating a chiral environment that directs the nucleophilic attack to one face of the molecule.

The regioselectivity of the Claisen condensation is generally well-controlled in the synthesis of this compound, as the α-protons of the acetophenone are the most acidic and will be preferentially deprotonated.

Fundamental Reactivity of the Aldehyde Moiety

The terminal aldehyde group is a primary center for a variety of chemical transformations, characterized by its high electrophilicity and susceptibility to nucleophilic attack.

The aldehyde carbonyl carbon is highly electrophilic and readily undergoes nucleophilic addition. This is a characteristic reaction of aldehydes, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further reaction. For instance, aldehydes are known to react with amines to form imines or with hydrazines to yield hydrazones. The presence of the electron-withdrawing 2-fluorophenyl group can enhance the electrophilicity of the carbonyl centers.

Common nucleophilic addition reactions anticipated for the aldehyde group are summarized below.

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Organometallics | Grignard Reagents (R-MgX) | Secondary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Amines | Primary Amines (R-NH₂) | Imine (Schiff Base) |

| Alcohols | Methanol (CH₃OH) in acid | Acetal |

This table illustrates general nucleophilic additions characteristic of aldehydes.

The aldehyde in this compound possesses acidic α-hydrogens, situated between the two carbonyl groups, making them particularly prone to removal by a base. This enables the molecule to act as a nucleophile in aldol-type condensation reactions. It can potentially undergo self-condensation or react with other enolizable or non-enolizable carbonyl compounds. The resulting enolate is stabilized by resonance across both carbonyl groups, which facilitates these condensation pathways. Such reactions are fundamental in carbon-carbon bond formation, leading to more complex molecular architectures. A related compound, 2,3-Bis(4-fluorophenyl)-3-oxopropanal, highlights the structural complexity that can arise from such frameworks. nih.gov

Like other β-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its keto and enol tautomeric forms. orientjchem.org This tautomerism is a critical aspect of its chemistry, influencing its reactivity, spectroscopic properties, and biological interactions. orientjchem.org The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.

Studies on analogous fluorinated diketones and other β-dicarbonyl systems have shown that the position of the keto-enol equilibrium is highly dependent on several factors, including the solvent and the nature of substituents. orientjchem.orgresearchgate.net

Solvent Effects : Polar solvents tend to stabilize the more polar keto form through dipole-dipole interactions and hydrogen bonding. orientjchem.org In contrast, non-polar solvents favor the enol form, which is stabilized by the internal hydrogen bond.

Electronic Effects : The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the acidity of the α-protons and the stability of the respective tautomers. researchgate.net

Physical State : In the gas phase, the enol form often predominates due to the stability conferred by the intramolecular hydrogen bond. nih.gov Investigations into compounds like 3-S-glutathionylhexanal have shown that the enol form can be the major species even in aqueous solutions. nih.gov

A computational study on 3-phenyl-2,4-pentanedione (B1582117) found the keto form to be more stable than the enol form in both the gas phase and in various solvents, though the energy difference varies with the medium. orientjchem.org This highlights that the specific substitution pattern is crucial in determining the tautomeric preference.

| Condition | Favored Tautomer | Rationale |

| Non-polar solvent | Enol | Stabilization via intramolecular hydrogen bonding. |

| Polar, protic solvent | Keto | Stabilization via intermolecular hydrogen bonding with the solvent. orientjchem.org |

| Gas Phase | Enol | Intramolecular forces dominate over intermolecular interactions. nih.gov |

This table summarizes general trends in keto-enol equilibria for β-dicarbonyl compounds.

Reactivity of the Ketone Moiety

The internal ketone functionality, positioned between the phenyl ring and the methylene (B1212753) group, exhibits its own distinct reactivity.

The ketone carbonyl carbon is also an electrophilic center, though generally less reactive than the aldehyde carbonyl. It can undergo nucleophilic attack by strong nucleophiles like organometallic reagents or be reduced by powerful reducing agents such as lithium aluminum hydride. The steric hindrance from the adjacent 2-fluorophenyl group may influence the accessibility of this carbonyl center compared to the terminal aldehyde.

The methylene protons located between the aldehyde and ketone carbonyls (the α-carbon relative to the ketone) are exceptionally acidic. Their pKa value is significantly lower than that of monocarbonyl compounds due to the ability of the resulting conjugate base (enolate) to delocalize the negative charge over both oxygen atoms.

This high acidity allows for easy deprotonation with even mild bases to form a highly stabilized enolate anion. This anion is a potent nucleophile and serves as a key intermediate in a variety of synthetic transformations. For example, it can readily participate in:

Alkylation Reactions : Reaction with alkyl halides to introduce alkyl groups at the α-position.

Acylation Reactions : Reaction with acyl chlorides or anhydrides to form tri-carbonyl compounds.

Gewald Reaction : The reactivity of related β-ketonitriles in reactions with sulfur to form thiophenes suggests the versatility of the α-position in cyclization reactions. researchgate.net

The synthetic utility of this reactive site is demonstrated in the preparation of various heterocyclic and complex organic molecules. biosynce.comresearchgate.net

Intermolecular and Intramolecular Cyclization Reactions

The 1,3-dicarbonyl motif inherent in this compound is a classical precursor for the synthesis of various heterocyclic systems through cyclization reactions.

One of the most prominent transformations is the Knorr pyrazole (B372694) synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. beilstein-journals.orgnih.govmdpi.com In the case of this compound, reaction with hydrazine or substituted hydrazines would be expected to yield a substituted pyrazole. The regioselectivity of this reaction can be influenced by the substitution on the hydrazine and the reaction conditions.

Similarly, reaction with other binucleophiles can lead to different heterocyclic structures. For instance, condensation with hydroxylamine (B1172632) would produce isoxazoles, while reaction with urea or thiourea (B124793) could yield pyrimidine (B1678525) or thiopyrimidine derivatives, respectively.

Furthermore, the presence of the 2-fluorophenyl group opens up possibilities for intramolecular cyclization reactions. For example, under appropriate conditions, the enolate of the dicarbonyl system could potentially undergo an intramolecular nucleophilic aromatic substitution of the fluorine atom, leading to the formation of a bicyclic system. However, such reactions often require harsh conditions due to the general inertness of the C-F bond.

Another potential cyclization pathway involves the reaction with anilines to form quinolines. This type of transformation has been observed with related 3-formylchromones, which undergo recyclization with anilines to produce 3-(2-hydroxybenzoyl)quinolines. researchgate.net A similar reaction with this compound could conceivably lead to the formation of quinoline (B57606) derivatives.

Table 1: Potential Cyclization Reactions of this compound

| Reactant | Expected Product Core | Reaction Type |

| Hydrazine | Pyrazole | Knorr Pyrazole Synthesis |

| Substituted Hydrazines | Substituted Pyrazole | Knorr Pyrazole Synthesis |

| Hydroxylamine | Isoxazole (B147169) | Condensation |

| Urea | Pyrimidine | Condensation |

| Thiourea | Thiopyrimidine | Condensation |

| Anilines | Quinoline | Condensation/Cyclization |

Redox Chemistry of this compound

The aldehyde and ketone functionalities of this compound are susceptible to both oxidation and reduction, and selective transformations can be achieved by careful choice of reagents and reaction conditions.

The aldehyde group is more readily oxidized than the ketone. Controlled oxidation can selectively convert the aldehyde to a carboxylic acid, yielding 3-(2-fluorophenyl)-3-oxopropanoic acid. Common reagents for this transformation include mild oxidizing agents like silver oxide (Tollens' reagent) or buffered potassium permanganate (B83412). Stronger oxidizing agents, such as potassium permanganate under harsh conditions or chromic acid, could potentially lead to cleavage of the carbon-carbon bonds or oxidation of the ketone as well.

Selective reduction of either the aldehyde or the ketone is a valuable synthetic strategy. The aldehyde is generally more reactive towards nucleophilic reducing agents than the ketone. Therefore, the use of mild reducing agents like sodium borohydride (NaBH₄) at low temperatures would likely favor the reduction of the aldehyde to a primary alcohol, affording 3-(2-fluorophenyl)-1-hydroxy-3-oxopropane.

To achieve selective reduction of the ketone, the more reactive aldehyde group would first need to be protected, for instance, as an acetal. Subsequent reduction of the ketone with a reagent like sodium borohydride would yield the corresponding secondary alcohol. Deprotection of the aldehyde would then furnish 3-(2-fluorophenyl)-3-hydroxypropanal.

Simultaneous reduction of both the aldehyde and the ketone to the corresponding diol, 3-(2-fluorophenyl)propane-1,3-diol, can be accomplished using stronger reducing agents such as lithium aluminum hydride (LiAlH₄).

Table 2: Summary of Redox Reactions

| Reaction Type | Reagent Example(s) | Expected Major Product |

| Controlled Oxidation | Silver Oxide (Tollens' Reagent) | 3-(2-Fluorophenyl)-3-oxopropanoic acid |

| Selective Aldehyde Reduction | Sodium Borohydride (low temp.) | 3-(2-Fluorophenyl)-1-hydroxy-3-oxopropane |

| Selective Ketone Reduction | 1. Acetal protection 2. NaBH₄ 3. Deprotection | 3-(2-Fluorophenyl)-3-hydroxypropanal |

| Full Reduction | Lithium Aluminum Hydride | 3-(2-Fluorophenyl)propane-1,3-diol |

Transformations Involving the Fluorophenyl Moiety

The 2-fluorophenyl group can also participate in various chemical transformations, allowing for further functionalization of the molecule.

The fluorine atom and the acyl group on the aromatic ring influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Both the fluorine atom (a halogen) and the carbonyl group are deactivating groups, making the aromatic ring less reactive towards electrophiles than benzene. uci.edulibretexts.org The fluorine atom is an ortho, para-director, while the acyl group is a meta-director. utexas.edu The combined effect of these two substituents would likely direct incoming electrophiles to the positions meta to the acyl group and ortho or para to the fluorine atom. However, due to the deactivating nature of both groups, harsh reaction conditions may be required for EAS to occur. libretexts.org

Nucleophilic aromatic substitution (SNA) of the fluorine atom is also a possibility, particularly if the aromatic ring is further activated by the presence of strong electron-withdrawing groups. nih.gov The reaction would involve the attack of a nucleophile at the carbon atom bearing the fluorine, leading to its displacement.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comrsc.org The carbon-fluorine bond in this compound can potentially be activated for cross-coupling reactions, although C-F bond activation is generally more challenging than that of other halogens. More commonly, the aromatic ring would first be functionalized with a more reactive group, such as a bromine or iodine atom, via electrophilic halogenation. This halo-substituted derivative could then readily participate in a variety of cross-coupling reactions.

For instance, a Suzuki coupling with a boronic acid, a Stille coupling with an organotin reagent, or a Heck reaction with an alkene could be employed to introduce new carbon-carbon bonds at the aromatic ring. nih.gov Similarly, Buchwald-Hartwig amination could be used to form carbon-nitrogen bonds. These methodologies offer a versatile approach to a wide range of analogs of this compound with diverse functionalities on the phenyl ring. organic-chemistry.orgnih.gov

Elucidation of Reaction Pathways through Kinetic and Spectroscopic Studies

While specific kinetic and spectroscopic studies on this compound are not extensively documented in the literature, the general reactivity of β-ketoaldehydes has been a subject of considerable investigation. These compounds exist in a tautomeric equilibrium between the keto-aldehyde and a more stable keto-enol form. The position of this equilibrium is influenced by the solvent, temperature, and the nature of the substituents.

For this compound, the electron-withdrawing nature of the fluorine atom can influence the acidity of the enolic proton and the nucleophilicity of the enolate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in characterizing these tautomeric forms. For instance, ¹H NMR spectroscopy can distinguish between the aldehydic proton in the keto-form and the enolic proton, while ¹³C NMR can provide insights into the electronic environment of the carbonyl carbons.

Kinetic studies on the reactions of analogous β-dicarbonyl compounds, such as their condensation with nucleophiles, often reveal the reaction order and the rate-determining step. For example, in the formation of pyrazoles from 1,3-diketones and hydrazines, kinetic data has been used to support mechanistic models. It is plausible that the reaction of this compound with nucleophiles proceeds through a pathway where the initial attack on one of the carbonyl groups is the rate-limiting step, and the rate would be influenced by the electronic and steric nature of the 2-fluorophenyl group.

Table 1: Spectroscopic Data for Characterizing Tautomeric Forms of β-Ketoaldehydes

| Spectroscopic Technique | Keto-Aldehyde Form | Keto-Enol Form |

| ¹H NMR | Aldehydic proton (δ 9-10 ppm) | Enolic proton (δ 12-16 ppm), Vinylic proton (δ 5-6 ppm) |

| ¹³C NMR | Ketone C=O (δ ~200 ppm), Aldehyde C=O (δ ~190 ppm) | Ketone C=O (δ ~180-190 ppm), Enolic C=C (δ ~90-110 ppm) |

| IR Spectroscopy | C=O stretch (ketone, ~1720 cm⁻¹), C=O stretch (aldehyde, ~1740 cm⁻¹) | C=O stretch (conjugated, ~1650 cm⁻¹), C=C stretch (~1600 cm⁻¹) |

Role of Intermediates in Catalytic Cycles and Stoichiometric Reactions

In both catalytic and stoichiometric reactions, this compound is expected to form key intermediates that dictate the final product structure. For example, in the synthesis of pyrazoles and isoxazoles, the initial adduct formed upon reaction with hydrazine or hydroxylamine, respectively, is a crucial intermediate.

The reaction with hydrazine would initially form a hydrazone at either the ketone or the aldehyde carbonyl. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazole ring. The nature of the substituent on the phenyl ring can influence which carbonyl group is more reactive. The 2-fluoro substituent, being electron-withdrawing, could enhance the electrophilicity of the adjacent ketone carbonyl.

Understanding Origins of Regioselectivity and Stereoselectivity

When unsymmetrical β-dicarbonyl compounds like this compound react with unsymmetrical nucleophiles, the formation of regioisomers is possible. The control of regioselectivity is a significant challenge in synthetic chemistry. In the case of pyrazole synthesis from this compound and a substituted hydrazine, two different pyrazole regioisomers can be formed.

The regiochemical outcome is governed by a combination of steric and electronic factors. The 2-fluorophenyl group exerts a steric hindrance that may direct the initial nucleophilic attack to the less hindered aldehyde carbonyl. Conversely, the electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the ketonic carbonyl, favoring attack at this position. The reaction conditions, including the solvent and the nature of the catalyst, can also play a crucial role in determining the regioselectivity. Computational studies on similar systems have shown that the relative energies of the transition states leading to the different regioisomers determine the product distribution. rsc.orgscilit.com

Stereoselectivity becomes a factor when a new chiral center is formed during a reaction. For instance, in a reduction or an aldol (B89426) reaction involving this compound, the facial selectivity of the attack on the carbonyl group will determine the stereochemistry of the product. Chiral catalysts or auxiliaries are often employed to control the stereochemical outcome of such reactions.

Degradation and Stability Pathways of this compound

The stability of this compound is an important consideration for its synthesis, storage, and application. Like many β-dicarbonyl compounds, it can be susceptible to degradation under certain conditions. The presence of the fluorine atom can influence its stability. The carbon-fluorine bond is very strong, making the fluorophenyl group itself robust. However, the molecule as a whole can undergo degradation.

One potential degradation pathway is retro-Claisen condensation, particularly under basic conditions, which would lead to the formation of 2-fluoroacetophenone (B1329501) and a formate derivative. Under acidic conditions, hydration of the aldehyde followed by other reactions could occur. The stability is also likely to be affected by light and air, potentially leading to oxidation or polymerization, especially of the aldehyde functionality. The study of the degradation of aromatic compounds is also relevant in environmental contexts, where microbial pathways can break down such molecules. nih.govnih.gov

Computational Probing of Transition States and Energetic Profiles

In the absence of extensive experimental mechanistic data for this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate its reactivity. DFT calculations can be employed to:

Determine the relative stability of tautomers: By calculating the energies of the keto-aldehyde and the different possible keto-enol forms, the predominant tautomer under various conditions can be predicted.

Model reaction pathways: The entire reaction coordinate for transformations such as pyrazole or isoxazole formation can be mapped out. This includes locating the transition states for each elementary step.

Elucidate the origins of selectivity: By comparing the activation energies of the transition states leading to different regio- or stereoisomers, the selectivity of a reaction can be rationalized and predicted. For instance, DFT studies have been successfully used to explain the regioselectivity in the synthesis of pyrazoles from other unsymmetrical dicarbonyls. rsc.orgresearchgate.netresearchgate.netnih.govacs.orgresearchgate.net

Analyze electronic properties: The effect of the 2-fluorophenyl substituent on the charge distribution and frontier molecular orbitals (HOMO and LUMO) of the molecule can be quantified, providing insights into its reactivity towards different reagents.

Table 2: Key Parameters from Computational Studies on β-Dicarbonyl Reactivity

| Computational Parameter | Information Gained |

| Relative Energies of Tautomers | Predicts the most stable tautomeric form. |

| Activation Energies (ΔG‡) | Determines the rate-determining step and predicts reaction kinetics. |

| Transition State Geometries | Provides a snapshot of the molecular structure at the peak of the energy barrier. |

| Frontier Molecular Orbital (FMO) Analysis | Identifies the sites for nucleophilic and electrophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Quantifies charge distribution and intramolecular interactions. |

By applying these computational methods, a detailed understanding of the energetic profiles and the structures of transition states for the reactions of this compound can be achieved, compensating for the current lack of direct experimental evidence.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis and Molecular Orbitals (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical character. Analysis of the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity, stability, and electronic properties. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A smaller gap suggests higher polarizability and greater chemical reactivity, whereas a larger gap implies lower reactivity and higher kinetic stability. researchgate.netnih.gov For 3-(2-Fluorophenyl)-3-oxopropanal, computational methods like Density Functional Theory (DFT), often using the B3LYP functional, can be employed to calculate the energies of these orbitals and predict the molecule's electronic behavior. researchgate.netnih.gov The distribution of these orbitals in space indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Properties Note: The following data are illustrative examples of what would be calculated in a typical computational study.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.5 to 5.5 |

Prediction of Reactivity and Reaction Barriers (e.g., DFT calculations)

Density Functional Theory (DFT) calculations are a cornerstone for predicting the reactivity of molecules and mapping out potential reaction pathways. nih.gov By calculating the activation energy barriers, researchers can predict the feasibility and kinetics of chemical reactions involving this compound. researchgate.net Lower activation barriers indicate faster, more favorable reactions.

Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the electron density distribution and predict reactive sites. mdpi.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov For this compound, the oxygen atoms of the carbonyl groups would be expected to show negative electrostatic potential, while the hydrogen atoms of the propanal chain would exhibit positive potential.

Conformational Analysis and Tautomeric Equilibria Determination

The structural flexibility of this compound allows for multiple conformations, which can be investigated through computational conformational analysis. nih.gov This process involves calculating the energies of different spatial arrangements (conformers) to identify the most stable, lowest-energy structures.

As a β-dicarbonyl compound, this compound can exist in equilibrium between its keto and enol tautomeric forms. nih.gov Computational methods can determine the relative stability of these tautomers. The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen, which can make it the predominant tautomer in solution. nih.govbeilstein-journals.org Theoretical calculations can quantify the energy difference between the tautomers, providing insight into their equilibrium distribution. beilstein-journals.org

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry plays a vital role in interpreting and predicting spectroscopic data. Methods such as Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of this compound, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, often involving the HOMO and LUMO. nih.gov

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. By comparing these computationally predicted spectra with experimental data, the accuracy of the theoretical model and the proposed molecular structure can be validated. nih.gov A strong correlation between theoretical and experimental values indicates a reliable computational model of the molecule's geometry and electronic structure. nih.gov

Solvent Effects and Environmental Influences on Molecular Behavior and Reactivity

The surrounding environment, particularly the solvent, can significantly influence a molecule's behavior, including its conformational preferences, tautomeric equilibrium, and reaction rates. researchgate.netnih.gov Computational models can account for these solvent effects through various approaches. Implicit solvent models treat the solvent as a continuous medium, while explicit models involve including individual solvent molecules in the calculation. nih.govnih.gov

Studies on related compounds have shown that solvent polarity can alter activation energies and shift chemical equilibria. researchgate.netnih.gov For this compound, polar solvents might stabilize the more polar keto tautomer, while nonpolar solvents could favor the enol form stabilized by intramolecular hydrogen bonding. Investigating these interactions is crucial for understanding the compound's reactivity in different chemical environments. researchgate.net

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the electronic structure calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a basis for developing Quantitative Structure-Reactivity Relationships (QSRR). nih.govresearchgate.net Key descriptors include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is related to the HOMO-LUMO gap. researchgate.net

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. mdpi.com

These calculated parameters help to classify the molecule's reactivity profile. For instance, a molecule with a high electrophilicity index and low chemical hardness is generally considered a good electrophile and highly reactive. nih.govmdpi.com

Table 2: Common Quantum Chemical Descriptors Note: These descriptors are derived from HOMO and LUMO energies and provide a quantitative measure of reactivity.

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures electron-attracting power researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Indicates resistance to charge transfer mdpi.com |

| Softness (S) | 1 / (2η) | Reciprocal of hardness, measure of reactivity researchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies electrophilic character mdpi.com |

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

High-Resolution NMR Spectroscopy for Dynamic Processes and Advanced Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(2-Fluorophenyl)-3-oxopropanal, offering deep insights into its tautomeric equilibrium and dynamic processes. The molecule's structure, featuring a β-ketoaldehyde moiety, suggests the existence of a dynamic equilibrium between the keto and enol forms.

In solution, this compound is expected to exist as a mixture of the aldehyde (keto) tautomer and the more stable intramolecularly hydrogen-bonded enol tautomer. This equilibrium is typically slow on the NMR timescale, allowing for the observation of distinct signals for both forms. iucr.orgthermofisher.comasu.edu The enol form is stabilized by the formation of a six-membered ring through a hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen.

¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by signals from both the keto and enol tautomers. For the keto form, the aldehydic proton would appear as a triplet at approximately 9.5-10.0 ppm, coupled to the adjacent methylene (B1212753) protons. The methylene protons would appear as a doublet around 3.8-4.2 ppm. In the enol form, the enolic proton would give rise to a sharp singlet in the downfield region of 12-16 ppm due to strong intramolecular hydrogen bonding. thermofisher.com The vinyl proton of the enol would be observed as a doublet around 5.5-6.5 ppm. The aromatic protons of the 2-fluorophenyl group would exhibit complex splitting patterns in the aromatic region (7.0-8.0 ppm) due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum would also show distinct signals for the keto and enol forms. The aldehydic carbon of the keto tautomer is expected to resonate at around 195-205 ppm, while the ketone carbonyl would be in a similar region. libretexts.org The methylene carbon would appear around 45-55 ppm. For the enol form, the two carbonyl carbons become inequivalent, with the ketone carbon resonating at approximately 180-190 ppm and the enol carbon (C-OH) at a similar value.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR provides a direct probe into the electronic environment of the fluorine atom. wikipedia.orghuji.ac.il The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift will be sensitive to the electronic effects of the propanal side chain and the tautomeric equilibrium. For a related compound, 2-fluorobenzaldehyde, the ¹⁹F signal appears at approximately -124.7 ppm. researchgate.netspectrabase.com In 2'-fluoroacetophenone (B1202908), through-space coupling between the fluorine atom and the acetyl protons is observed, suggesting that similar long-range couplings could be present in this compound, providing conformational information. acs.orgacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Tautomers of this compound Data is predicted based on known values for analogous compounds like 3-phenylpropanal (B7769412) np-mrd.orghmdb.cachemicalbook.com and ethyl acetoacetate. thermofisher.com

| Tautomer | Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Keto | Aldehydic CH | 9.5 - 10.0 (t) | 195 - 205 |

| Methylene CH₂ | 3.8 - 4.2 (d) | 45 - 55 | |

| Aromatic CHs | 7.0 - 8.0 (m) | 115 - 160 | |

| Carbonyl C=O | - | 195 - 205 | |

| Enol | Enolic OH | 12.0 - 16.0 (s) | - |

| Vinylic CH | 5.5 - 6.5 (d) | 95 - 105 | |

| Aromatic CHs | 7.0 - 8.0 (m) | 115 - 160 | |

| Carbonyl C=O | - | 180 - 190 | |

| Enolic C-OH | - | 180 - 190 |

Advanced Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is crucial for identifying the functional groups and studying the bonding characteristics within this compound. These methods are particularly useful for monitoring the keto-enol tautomerism.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for both tautomers. The keto form would be identified by a strong C=O stretching band for the aldehyde at approximately 1720-1740 cm⁻¹ and another for the ketone around 1680-1700 cm⁻¹. libretexts.org The aldehydic C-H stretch would appear as two weak bands around 2720 and 2820 cm⁻¹. For the enol tautomer, the broad O-H stretching vibration of the hydrogen-bonded enol would be observed in the 2500-3200 cm⁻¹ region. The C=O stretching of the conjugated ketone would shift to a lower frequency, around 1640-1660 cm⁻¹, and a C=C stretching vibration would appear around 1600-1620 cm⁻¹. The C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The C=C double bond of the enol form, being more polarizable, is expected to show a strong Raman signal around 1600-1620 cm⁻¹. cdnsciencepub.com The symmetric stretching of the aromatic ring would also be prominent. Raman spectroscopy is particularly useful for studying reactions in aqueous media due to the weak Raman scattering of water.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound Data is predicted based on known values for analogous compounds like 2-fluoroacetophenone (B1329501) nih.govsigmaaldrich.com, benzaldehyde (B42025), and cyclohexanone. libretexts.org

| Vibrational Mode | Tautomer | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch (H-bonded) | Enol | 2500 - 3200 (broad) | Weak |

| Aldehydic C-H stretch | Keto | 2720, 2820 (weak) | Medium |

| C=O stretch (aldehyde) | Keto | 1720 - 1740 (strong) | Medium |

| C=O stretch (ketone) | Keto | 1680 - 1700 (strong) | Medium |

| C=O stretch (conjugated) | Enol | 1640 - 1660 (strong) | Strong |

| C=C stretch | Enol | 1600 - 1620 (medium) | Very Strong |

| Aromatic C=C stretch | Both | 1450 - 1600 (multiple bands) | Strong |

| C-F stretch | Both | 1200 - 1300 (strong) | Weak |

Mass Spectrometry for Reaction Monitoring and Intermediate Detection

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, which is essential for its identification and for monitoring its formation and consumption in chemical reactions.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely be dominated by cleavages adjacent to the carbonyl groups (alpha-cleavage). A significant fragment would be the 2-fluorobenzoyl cation, resulting from the cleavage of the bond between the carbonyl carbon and the methylene group. This fragment is expected to be a base peak or a very prominent peak in the spectrum. Another likely fragmentation pathway is the loss of a formyl radical (CHO) or carbon monoxide (CO).

For a structurally related compound, 2'-fluoroacetophenone, the mass spectrum shows a base peak at m/z 123, corresponding to the [FC₆H₄CO]⁺ fragment, and a significant molecular ion peak at m/z 138. nih.govchemicalbook.com This suggests that the 2-fluorobenzoyl cation would be a major fragment for this compound as well.

Table 3: Predicted Key Mass Spectral Fragments for this compound Data is predicted based on the fragmentation patterns of 2'-fluoroacetophenone. nih.govchemicalbook.com

| m/z | Proposed Fragment Ion | Formula |

| 166 | Molecular ion [M]⁺ | [C₉H₇FO₂]⁺ |

| 138 | [M - CO]⁺ | [C₈H₇FO]⁺ |

| 123 | [FC₆H₄CO]⁺ | [C₇H₄FO]⁺ |

| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive proof of the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is reported, analysis of related compounds allows for a prediction of its solid-state conformation.

In the solid state, it is highly probable that this compound would exist exclusively in the enol form, stabilized by strong intramolecular hydrogen bonding. This is a common feature for β-dicarbonyl compounds. nih.govresearchgate.net The crystal structure of a closely related compound, benzoylacetone, reveals that it exists as the cis-enol tautomer with a nearly planar six-membered ring formed by the intramolecular hydrogen bond. nih.govresearchgate.net

The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. rsc.org The fluorine atom could participate in weak hydrogen bonding, further stabilizing the crystal lattice.

Table 4: Predicted Crystallographic Parameters for this compound (Enol Form) Data is predicted based on the crystal structure of benzoylacetone. nih.govresearchgate.net

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Predominant Tautomer | Enol form |

| Key Intramolecular Interaction | O-H···O hydrogen bond |

| Likely Intermolecular Interactions | C-H···O, C-H···F, π-π stacking |

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Assignments in Asymmetric Transformations

Chiroptical spectroscopy, including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), is essential for determining the absolute configuration of chiral molecules. cas.czsaschirality.org If this compound were to be used in an asymmetric transformation, for example, through an enantioselective reaction at the methylene group, the resulting chiral product could be analyzed by these techniques.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. encyclopedia.pub The ECD spectrum of a chiral derivative of this compound would be dominated by electronic transitions of the 2-fluorobenzoyl chromophore. The sign and intensity of the Cotton effects would be directly related to the stereochemistry at the newly formed chiral center. Theoretical calculations of the ECD spectrum for different enantiomers would be crucial for assigning the absolute configuration by comparing the calculated spectrum with the experimental one. mdpi.comnih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart of ECD and provides stereochemical information from the vibrational transitions of the molecule. jascoinc.com VCD is particularly sensitive to the conformation of the molecule. The VCD spectrum of a chiral derivative would show characteristic signals for the stretching and bending modes of the chiral center and adjacent functional groups. The comparison of experimental VCD spectra with those predicted by quantum chemical calculations is a powerful method for unambiguous stereochemical assignment.

Since there are no experimental chiroptical data for this compound, a data table would be purely speculative. However, the principles outlined above would guide the analysis of any chiral derivatives of this compound.

Strategic Utilization in Complex Chemical Architecture Construction

Role in the Synthesis of Diverse Heterocyclic Frameworks

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, with wide-ranging applications. The 1,3-dicarbonyl motif within 3-(2-fluorophenyl)-3-oxopropanal makes it a versatile precursor for a variety of heterocyclic systems. researchgate.net The reaction of this type of compound with binucleophiles is a common and effective strategy for constructing five- and six-membered rings. beilstein-journals.org

For example, the reaction of β-ketoaldehydes with hydrazine (B178648) derivatives is a classical method for the synthesis of pyrazoles. beilstein-journals.orgzsmu.edu.ua Similarly, condensation with hydroxylamine (B1172632) can yield isoxazoles, and reaction with amidines or guanidines can lead to pyrimidines. A related compound, 3-aryl-2-chloropropanal, has been used in cyclocondensation reactions with thiourea (B124793) to form 2-amino-1,3-thiazole derivatives. researchgate.net

The synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde has been achieved using 2-(2-fluorobenzoyl)malononitrile as a starting material, highlighting the utility of related fluorinated precursors in heterocycle synthesis. google.com The table below summarizes some of the heterocyclic frameworks that could potentially be synthesized from this compound.

Table 2: Potential Heterocyclic Frameworks from this compound

| Binucleophile | Resulting Heterocycle |

| Hydrazine | Pyrazole (B372694) |

| Hydroxylamine | Isoxazole (B147169) |

| Urea (B33335)/Thiourea | Pyrimidine (B1678525)/Thiopyrimidine |

| Guanidine | Pyrimidine |

| 1,2-Diamines | Diazepine |

Precursor in the Development of Specialty Organic Materials (excluding those with clinical application)

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and electronic properties, making them suitable for applications in materials science. While specific research on specialty materials derived directly from this compound is limited, the broader class of fluorinated organic compounds is of great interest. mdpi.com

Fluorinated chalcones, which share some structural similarities with this compound, have been investigated for their optical properties. mdpi.com The electronic effects of the fluorine atom can influence the absorption and emission characteristics of conjugated systems. It is conceivable that condensation reactions involving the aldehyde or ketone functionality of this compound could lead to the formation of larger π-conjugated systems with tailored electronic properties.

Construction of Advanced Organic Scaffolds and Chemical Probes

Advanced organic scaffolds and chemical probes often require specific functional groups and substitution patterns to achieve their desired activity and selectivity. The 2-fluorophenyl group can be a key feature in the design of such molecules, influencing their conformation and interactions with biological targets.

For instance, fluorinated phenylalanines are important building blocks in medicinal chemistry. beilstein-journals.org While not a direct application of this compound, the synthesis of such complex molecules often relies on versatile precursors. The reactivity of this compound could be harnessed to construct more elaborate scaffolds that could serve as cores for chemical probes. The use of [18F]fluoropropanesulfonyl chloride as a prosthetic agent for radiolabelling amines highlights the importance of fluorinated building blocks in the development of imaging agents. beilstein-journals.org

Applications in Catalyst Ligand Design and Coordination Chemistry

The design of ligands for transition metal catalysts is a crucial aspect of modern synthetic chemistry. Ligands containing specific heteroatoms and electronic features can fine-tune the reactivity and selectivity of the metal center. The β-dicarbonyl moiety of this compound can exist in equilibrium with its enol tautomer, which can be deprotonated to form a bidentate enolate ligand.

This enolate can coordinate to a variety of metal ions, forming stable chelate complexes. The electronic properties of the 2-fluorophenyl group could modulate the electron density at the metal center, thereby influencing its catalytic activity. While specific examples of catalyst ligands derived from this compound are not prominent in the literature, the fundamental coordination chemistry of β-dicarbonyl compounds is well-established.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Approaches for β-Oxoaldehydes

The demand for greener and more efficient chemical processes has spurred research into novel synthetic routes for β-oxoaldehydes. Traditional methods often involve stoichiometric reagents and harsh reaction conditions, leading to significant waste and energy consumption. Future approaches are geared towards atom economy, the use of renewable feedstocks, and milder reaction parameters.

Recent research has highlighted the potential of biocatalysis and C1 feedstock utilization for the synthesis of oxo chemicals. researchgate.net While not specific to 3-(2-Fluorophenyl)-3-oxopropanal, these approaches represent a paradigm shift in chemical manufacturing, aiming for carbon-neutral processes. researchgate.net For instance, the biotechnological production of isobutyraldehyde (B47883) from greenhouse gases showcases a sustainable alternative to conventional hydroformylation, which relies on petroleum-based materials and energy-intensive conditions. researchgate.netnih.gov The principles of this technology could potentially be adapted for the synthesis of more complex aldehydes.

Furthermore, the development of environmentally friendly oxidation methods is a key area of interest. Researchers have been exploring the use of sunlight and oxygen as reagents for the autoxidation of aldehydes, a process that has the potential to significantly reduce the carbon footprint of chemical synthesis. osaka-u.ac.jpsciencedaily.com The optimization of such processes for specific and functionalized aldehydes is a promising avenue for future research. osaka-u.ac.jp

| Synthetic Approach | Advantages | Challenges |

| Biocatalysis from C1 Feedstocks | Sustainable, potentially carbon-neutral, uses renewable resources. researchgate.net | Metabolite and cofactor imbalance, enzyme constraints, substrate and intermediate toxicity. researchgate.net |

| Sunlight-driven Autoxidation | Uses abundant and clean reagents (sunlight, oxygen), energy-efficient. osaka-u.ac.jpsciencedaily.com | Control of selectivity, prevention of over-oxidation to carboxylic acids. osaka-u.ac.jp |

| Knoevenagel Condensation with Solid Catalysts | Heterogeneous catalysts are easily separable and reusable, reducing waste. researchgate.net | Catalyst deactivation over time, optimization of reaction conditions for specific substrates. researchgate.net |

Exploration of New Catalytic Systems for Challenging Transformations

The reactivity of the β-oxoaldehyde moiety in this compound allows for a wide range of chemical transformations. The development of novel catalytic systems is crucial for unlocking new reaction pathways and improving the efficiency and selectivity of existing ones.

One area of significant interest is the development of artificial metalloenzymes and biomimetic catalysts. For example, an artificial glyoxalase I has been reported to catalyze the enantioselective isomerization of hemithioacetal adducts, which are formed from toxic α-oxoaldehydes. nih.govdoaj.org This approach not only provides a route to high-value chiral α-hydroxy thioesters but also mimics the detoxification pathways found in nature. nih.gov The design of catalysts that can selectively act on the aldehyde or ketone functionality of β-oxoaldehydes is a key challenge.

Furthermore, the strategic placement of the fluorine atom in this compound introduces unique electronic properties that can be exploited in catalysis. Research into fluorinated compounds often focuses on leveraging these properties for specific transformations.

Integration with Flow Chemistry and Automated Synthesis for Scalability

The transition from batch to continuous flow processing offers numerous advantages for the synthesis of fine chemicals, including improved safety, efficiency, and scalability. noelresearchgroup.combeilstein-journals.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. beilstein-journals.orgnih.gov

For the synthesis and transformation of aldehydes and ketones, flow chemistry has been shown to outperform batch processes in several instances. For example, the Swern oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) showed a significant increase in yield and reduction of side products when performed in a flow reactor. beilstein-journals.org Similarly, aldol (B89426) reactions have been shown to have markedly reduced reaction times in flow systems. beilstein-journals.org The application of these principles to the synthesis and subsequent reactions of this compound could enable more efficient and scalable production.

Automated synthesis platforms, often integrated with flow chemistry, are also becoming increasingly important. nih.gov These systems allow for high-throughput screening of reaction conditions and rapid optimization of synthetic routes, accelerating the discovery and development of new chemical entities. nih.gov

| Technology | Advantages for β-Oxoaldehyde Synthesis |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety for handling reactive intermediates, precise control over reaction conditions, potential for higher yields and selectivity, and ease of scalability. noelresearchgroup.combeilstein-journals.orgnih.gov |

| Automated Synthesis | High-throughput experimentation, rapid optimization of reaction parameters, and streamlined multi-step synthesis. nih.gov |

Advanced Predictive Modeling and Machine Learning Applications in Reaction Discovery

The integration of artificial intelligence and machine learning (ML) is revolutionizing chemical research. arxiv.orgnih.gov These computational tools can be used to predict reaction outcomes, optimize reaction conditions, and even discover novel synthetic pathways. nih.govucla.eduresearchgate.net

In the context of fluorinated compounds like this compound, machine learning models can be trained to predict the reactivity and properties of molecules based on their structure. nih.gov For instance, ML algorithms have been successfully used to predict the fluorination strength of electrophilic fluorinating reagents and to map the complex reaction landscape of deoxyfluorination reactions. ucla.edunih.gov This predictive power can significantly reduce the experimental effort required to develop new synthetic methods. nih.gov

Furthermore, machine learning is being applied to computer-aided synthesis planning in flow chemistry, helping to determine whether a given reaction would benefit from being run in a continuous system. frontiersin.org As these models become more sophisticated, they will play an increasingly vital role in the design and execution of chemical syntheses. arxiv.orgresearchgate.netnih.gov

Design of New Functional Materials utilizing β-Oxoaldehyde Scaffolds

The unique chemical structure of β-oxoaldehydes, with their combination of a reactive aldehyde, a ketone, and an aromatic ring, makes them valuable building blocks for the synthesis of new functional materials. ox.ac.uk These materials can have applications in a wide range of fields, from electronics to biomedicine.

The ability of the β-dicarbonyl moiety to act as a chelating ligand for metal ions suggests that this compound could be used to create metal-organic frameworks (MOFs) and other coordination polymers. rsc.org These materials are known for their high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. rsc.org

Q & A

Basic Question: What are the common synthetic routes for 3-(2-Fluorophenyl)-3-oxopropanal, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves Friedel-Crafts acylation or esterification. For example, analogous compounds like 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid are synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst under controlled temperatures (40–60°C) and anhydrous conditions to prevent side reactions . Esterification of 3-oxopropanoic acid derivatives with methanol or ethanol, catalyzed by sulfuric acid under reflux, is another route . Key factors include:

- Temperature : Higher temperatures may accelerate side reactions (e.g., over-oxidation).

- Catalyst loading : Excess AlCl₃ can lead to decomposition of the fluorophenyl group.

- Solvent polarity : Non-polar solvents (e.g., dichloromethane) favor selectivity for the desired product .

Advanced Question: How can reaction conditions be optimized to minimize side products in the synthesis of fluorinated 3-oxopropanal derivatives?

Answer:

Advanced optimization strategies include:

- Continuous flow reactors : These enhance heat transfer and mixing efficiency, reducing side products like di- or tri-substituted byproducts .

- In situ monitoring : Techniques like FTIR or Raman spectroscopy track intermediate formation (e.g., ketone intermediates) to adjust reaction parameters dynamically.

- Solvent engineering : Using mixed solvents (e.g., toluene/THF) balances reactivity and solubility, as seen in the synthesis of methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Answer:

Key methods include:

- ¹H/¹³C NMR : The aldehyde proton (~9.8 ppm) and ketone carbonyl (~200 ppm) are diagnostic. Fluorine substituents deshield adjacent protons (e.g., 2-fluorophenyl protons at ~7.3–7.6 ppm) .

- Mass spectrometry (HRMS) : The molecular ion [M+H]⁺ confirms the molecular formula (C₉H₇FO₂, expected m/z 166.04).

- IR spectroscopy : Strong peaks at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (aldehyde C-H stretch) .

Advanced Question: How can researchers resolve contradictions in spectral data for fluorinated 3-oxopropanal derivatives?

Answer:

Contradictions (e.g., unexpected carbonyl shifts) often arise from:

- Tautomerism : The enol-keto equilibrium in solution can alter NMR signals. Low-temperature NMR (−40°C) stabilizes the dominant tautomer .

- Solvent effects : Polar solvents (DMSO) may shift aldehyde protons upfield. Cross-validate using multiple solvents.

- Impurity interference : HPLC purification (C18 column, acetonitrile/water gradient) isolates the target compound from side products like 3-(2-fluorophenyl)propanol .

Basic Question: What biological activity has been reported for structurally similar 3-oxopropanal derivatives?

Answer:

Analogues like 3-(4-halophenyl)-3-oxopropanal derivatives exhibit antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 8–32 µg/mL. Activity correlates with halogen electronegativity (F > Cl > Br) and para-substitution . Standard assays include:

- Broth microdilution : To determine MIC/MBC.

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.

Advanced Question: How does halogen positioning (ortho vs. para) on the phenyl ring influence bioactivity in 3-oxopropanal derivatives?

Answer:

- Ortho-substitution : Steric hindrance from fluorine at the 2-position reduces binding to bacterial enzyme active sites (e.g., enoyl-ACP reductase), decreasing potency .

- Para-substitution : Enhances electron-withdrawing effects, stabilizing charge interactions with target proteins. For example, 3-(4-fluorophenyl)-3-oxopropanal shows 3-fold higher activity than its ortho-substituted counterpart .

- Meta-substitution : Intermediate effects due to balanced steric and electronic factors.

Basic Question: What are the recommended storage conditions for this compound?

Answer:

- Temperature : Store at −20°C in sealed, argon-purged vials to prevent aldehyde oxidation.

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the ketone group.

- Light protection : Amber glass containers prevent photodegradation, as fluorinated aromatics are UV-sensitive .

Advanced Question: How can researchers address batch-to-batch variability in the synthesis of 3-oxopropanal derivatives?

Answer:

- Quality control assays :

- Purity : HPLC (≥95% purity threshold).

- Stoichiometric validation : Elemental analysis (C, H, F) to confirm composition.

- Process analytical technology (PAT) : Real-time monitoring of reaction parameters (pH, temperature) ensures consistency .

- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., catalyst concentration, reaction time) affecting yield .

Advanced Question: What computational methods are used to predict the reactivity of this compound in nucleophilic additions?

Answer:

- DFT calculations : Gaussian09 with B3LYP/6-31G(d) basis set models transition states for nucleophilic attacks (e.g., amine addition to the aldehyde group).

- Molecular docking : Predicts binding affinity with biological targets (e.g., enzymes in Mycobacterium tuberculosis) using AutoDock Vina .

- Solvent effect simulations : COSMO-RS predicts solubility and reactivity in different solvents .

Advanced Question: How to address discrepancies in biological activity data across studies for fluorinated 3-oxopropanal derivatives?

Answer:

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays).

- Compound degradation : Validate stability under assay conditions via LC-MS.

- Structural analogs : Confirm identity using X-ray crystallography, as seen in studies of 3-(3-chlorophenyl)-3-oxopropanal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.